molecular formula C22H26N6O B4721638 4-{2-[8,9-DIMETHYL-2-(2-METHYLPHENYL)-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-7-YL]ETHYL}MORPHOLINE

4-{2-[8,9-DIMETHYL-2-(2-METHYLPHENYL)-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-7-YL]ETHYL}MORPHOLINE

Cat. No.: B4721638
M. Wt: 390.5 g/mol
InChI Key: FUZYKKZKCVTZBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{2-[8,9-DIMETHYL-2-(2-METHYLPHENYL)-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-7-YL]ETHYL}MORPHOLINE is a complex heterocyclic compound featuring a pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold.

Preparation Methods

The synthesis of 4-{2-[8,9-DIMETHYL-2-(2-METHYLPHENYL)-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-7-YL]ETHYL}MORPHOLINE involves multiple stepsThe final step involves the attachment of the morpholine moiety through an ethyl linker .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

4-{2-[8,9-DIMETHYL-2-(2-METHYLPHENYL)-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-7-YL]ETHYL}MORPHOLINE has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through the inhibition of CDK2/cyclin A2. This inhibition leads to alterations in cell cycle progression and induces apoptosis in cancer cells. The molecular targets include the active sites of CDK2, where the compound binds and prevents the phosphorylation of downstream targets .

Comparison with Similar Compounds

Similar compounds include other pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives. These compounds share the core scaffold but differ in their substituents, which can significantly affect their biological activity. For example, compounds with different substituents at the 2-position of the pyrimidine ring may exhibit varying degrees of CDK2 inhibition .

Properties

IUPAC Name

4-[2-[11,12-dimethyl-4-(2-methylphenyl)-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-10-yl]ethyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N6O/c1-15-6-4-5-7-18(15)20-24-22-19-16(2)17(3)27(21(19)23-14-28(22)25-20)9-8-26-10-12-29-13-11-26/h4-7,14H,8-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUZYKKZKCVTZBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NN3C=NC4=C(C3=N2)C(=C(N4CCN5CCOCC5)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-{2-[8,9-DIMETHYL-2-(2-METHYLPHENYL)-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-7-YL]ETHYL}MORPHOLINE
Reactant of Route 2
Reactant of Route 2
4-{2-[8,9-DIMETHYL-2-(2-METHYLPHENYL)-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-7-YL]ETHYL}MORPHOLINE
Reactant of Route 3
Reactant of Route 3
4-{2-[8,9-DIMETHYL-2-(2-METHYLPHENYL)-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-7-YL]ETHYL}MORPHOLINE
Reactant of Route 4
4-{2-[8,9-DIMETHYL-2-(2-METHYLPHENYL)-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-7-YL]ETHYL}MORPHOLINE
Reactant of Route 5
Reactant of Route 5
4-{2-[8,9-DIMETHYL-2-(2-METHYLPHENYL)-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-7-YL]ETHYL}MORPHOLINE
Reactant of Route 6
4-{2-[8,9-DIMETHYL-2-(2-METHYLPHENYL)-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-7-YL]ETHYL}MORPHOLINE

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